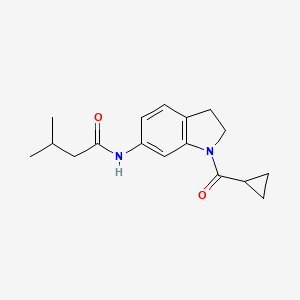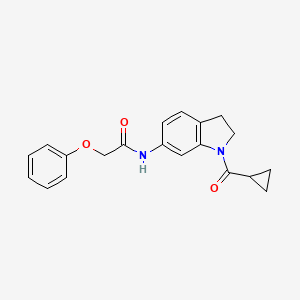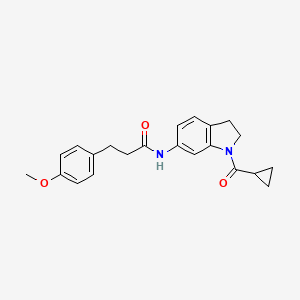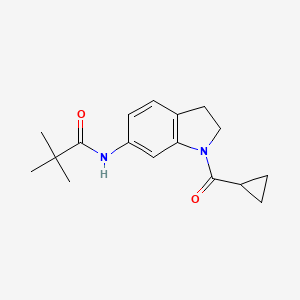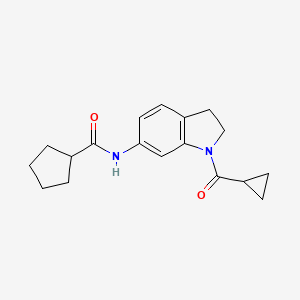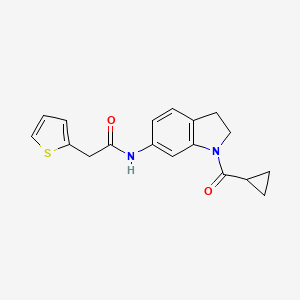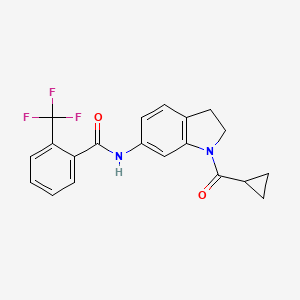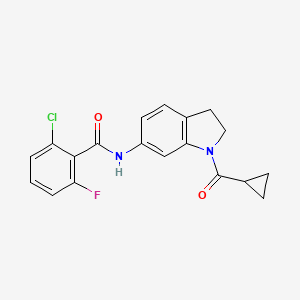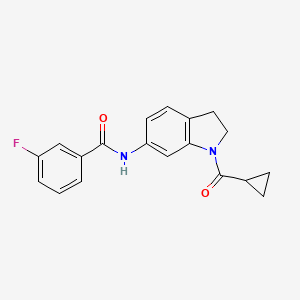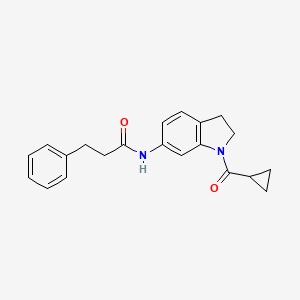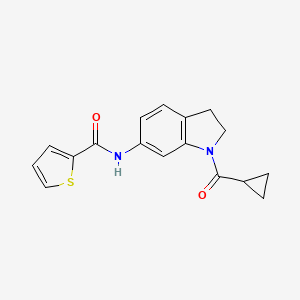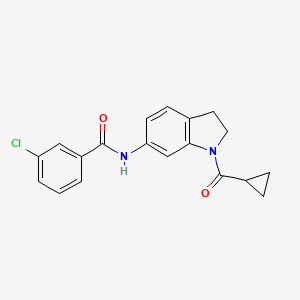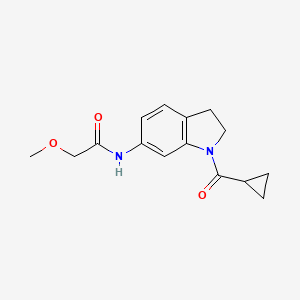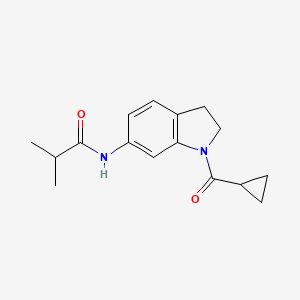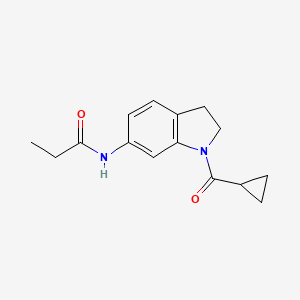
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide (N-CCIP), also known as 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl propanoic acid amide, is an organic compound that has been studied for its potential applications in the fields of medicine and science. N-CCIP is a cyclopropyl derivative of indole, a heterocyclic aromatic compound with a five-membered ring structure. N-CCIP has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 can lead to a decrease in inflammation and pain. N-CCIP has also been studied for its potential as an anti-cancer agent, as well as its ability to reduce the symptoms of Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
Biological Potential of Indole Derivatives
The compound contains an indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be used in the development of new drugs with these activities.
Antiviral Activity
Indole derivatives have shown significant antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given this, “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be explored for its antiviral properties.
Anti-HIV Activity
Indole derivatives have also been found to have anti-HIV activity . For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity . This suggests that “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be used in the development of new anti-HIV drugs.
Anticancer Activity
Indole derivatives have shown potential in the development of anticancer drugs . Therefore, “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be explored for its anticancer properties.
Anti-Inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory activity . This suggests that “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
Indole derivatives have shown significant antioxidant activity . Given this, “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be explored for its antioxidant properties.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-14(18)16-12-6-5-10-7-8-17(13(10)9-12)15(19)11-3-4-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKUTFFWFUUZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

